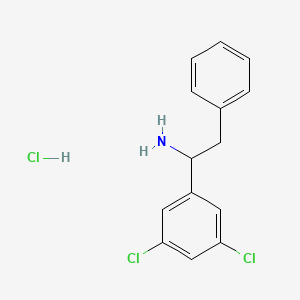

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride

描述

Nuclear Magnetic Resonance (NMR)

Key signals from analogous compounds:

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Assignment |

|---|---|---|

| Aromatic protons (dichlorophenyl) | 7.35–7.45 | Doublets (J = 2.4 Hz) |

| Aromatic protons (phenyl) | 7.20–7.30 | Multiplet |

| CH₂NH₃⁺ | 3.70–3.90 | Quartet (J = 6.8 Hz) |

| CH₂Ph | 2.90–3.10 | Triplet (J = 7.2 Hz) |

¹³C NMR :

Infrared (IR) Spectroscopy

Expected peaks:

Mass Spectrometry (MS)

UV-Vis Spectroscopy

Comparative Structural Analysis with Phenylalkylamine Derivatives

Key Observations :

- The dichlorophenyl group enhances steric bulk and electron-withdrawing effects compared to unsubstituted phenethylamine.

- The hydrochloride salt improves water solubility relative to non-ionic analogs like N-isopropylamphetamine.

- Planar aromatic systems enable stronger intermolecular interactions (e.g., π-stacking) than aliphatic derivatives.

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10;/h1-5,7-9,14H,6,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHYOLXDPKHKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279852-41-3 | |

| Record name | Benzeneethanamine, α-(3,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279852-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichlorophenyl)-2-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride, commonly referred to as a phenylethylamine derivative, possesses significant biological activities that make it a subject of interest in pharmacological research. This compound features a dichlorophenyl group and a phenylethylamine structure, which are crucial for its interaction with various biological systems.

- Molecular Formula : C14H14Cl2N

- Molecular Weight : Approximately 302.63 g/mol

- Structure : The compound consists of a central ethylamine backbone substituted with a 3,5-dichlorophenyl group and an additional phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body. These interactions can influence various physiological processes, including neurotransmitter release and receptor activation.

Key Biological Activities

- Receptor Binding : The compound has shown potential as a ligand for sigma receptors, which are implicated in numerous neuropsychiatric disorders. Its binding affinity to these receptors is critical for its pharmacological effects .

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition (GI) values against renal cancer cell lines .

- Neuroprotective Effects : Given its structural similarity to other phenylethylamines, it is hypothesized that this compound could also possess neuroprotective properties, potentially benefiting conditions like Parkinson's disease or depression .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Compound | Biological Activity | IC50 (µM) |

|---|---|---|---|

| AD258 | Sigma receptor ligand | 4.3 | |

| Pyrazoline derivatives | Antitumor activity | 5.16 | |

| Olaparib analogs | PARP1 inhibition | 57.3 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting sigma receptors and other pathways involved in cancer and neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its safety and efficacy:

- Absorption : The compound's lipophilicity may facilitate absorption through biological membranes.

- Metabolism : Similar compounds are often metabolized by cytochrome P450 enzymes; thus, metabolic studies are warranted to assess potential drug interactions .

- Excretion : Investigating the excretion pathways will help determine the compound's half-life and overall bioavailability.

科学研究应用

Neuropharmacological Applications

This compound has been investigated for its interactions with sigma receptors, which play a crucial role in various neurological processes. Research has shown that certain derivatives of phenylethylamine can act as selective sigma receptor ligands, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions such as depression and anxiety disorders.

Case Study: Sigma Receptor Interaction

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of compounds related to sigma receptors. The findings indicated that modifications to the phenyl ring significantly affected binding affinity and selectivity towards sigma-1 and sigma-2 receptors. The compound demonstrated high affinity for sigma receptors, with Ki values ranging from 1.8 to 11 nM, suggesting its potential use in developing new antidepressants or anxiolytics .

Anticancer Research

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of phenylethylamine exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development into anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a high-throughput screening (HTS) experiment, a related compound was found to exhibit selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines with EC50 values less than 1 µM. The mechanism of action was linked to the inhibition of key metabolic pathways essential for cancer cell survival . This suggests that 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride may share similar mechanisms and warrants further investigation.

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced pharmacological profiles. The synthetic routes typically involve the modification of the amine group or substitution on the phenyl rings to improve efficacy or reduce toxicity.

Synthesis Overview

The synthesis often involves reactions such as nucleophilic substitution or condensation reactions with other aromatic compounds. For example, one approach includes treating phenethylamine derivatives with chlorinated phenyl groups under controlled conditions to yield the desired hydrochloride salt form .

Potential Therapeutic Uses

Given its pharmacological properties, this compound is being studied for potential uses in treating:

- Neurological disorders : As a sigma receptor modulator.

- Cancer : As a cytotoxic agent against specific tumor types.

- Pain management : Due to its influence on pain-related pathways.

Data Table: Summary of Research Findings

化学反应分析

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. For example, reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methyl derivatives:

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

Acylation Reactions

The amine reacts with acylating agents like acetyl chloride or acetic anhydride to form amides. For instance:

Reactions are catalyzed by bases (e.g., pyridine) and occur under reflux conditions .

Oxidation Pathways

Controlled oxidation with agents like KMnO₄ or CrO₃ converts the amine to a ketone:

This transformation is solvent-dependent, with acidic conditions favoring ketone formation.

Nucleophilic Aromatic Substitution

The 3,5-dichlorophenyl group participates in SNAr reactions. For example, reaction with sodium methoxide replaces chlorine with methoxy groups:

This requires high temperatures (100–120°C) in DMSO or DMF .

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Neutralization with NaOH regenerates the free amine .

Mechanistic Insights

相似化合物的比较

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine Hydrochloride

Structural Differences :

- The phenyl group in the main compound is replaced with a 4-fluorophenyl moiety.

- Fluorine’s electronegativity and smaller atomic radius compared to chlorine alter electronic and steric profiles.

Implications :

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

Key Data :

Functional Contrasts :

- Polarity : Hydroxyl groups increase hydrophilicity compared to chlorine substituents.

- Biological Role: Dopamine HCl is a neurotransmitter, whereas the main compound’s dichlorophenyl group suggests non-biological applications (e.g., synthetic intermediates) .

Molecular Weight :

- Dopamine HCl (C₈H₁₁NO₂·HCl) has a lower molecular weight (~189.64 g/mol) due to fewer aromatic substituents .

Methyl 3-Amino-2-(4-fluorophenoxy)propanoate Hydrochloride

Key Data :

Comparison :

- The ester and phenoxy groups introduce distinct reactivity (e.g., susceptibility to hydrolysis) compared to the dichlorophenyl-amine scaffold .

Research Findings and Implications

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lipophilicity may enhance membrane permeability compared to fluorine .

- Structural Analogs: Fluorophenyl and phenoxy derivatives highlight the role of halogenation in tuning bioactivity or stability .

Notes on Data Consistency

- The molecular weight discrepancy in (242.36 g/mol vs. expected ~320 g/mol) may reflect incomplete data or typographical errors. Further verification is recommended .

准备方法

Reductive Amination of α,α-Dihaloacetophenone Intermediates

The foundational approach derives from phenylethanolamine synthesis protocols, where α,α-dihaloacetophenones serve as pivotal intermediates. For 1-(3,5-dichlorophenyl)-2-phenylethan-1-amine, this involves:

- Halogenation of Acetophenone : Treatment of 3,5-dichloroacetophenone with excess bromine or chlorine generates α,α-dihalo-3,5-dichloroacetophenone. Patent data specifies stoichiometric halogenation at ambient conditions, yielding dibromides in >90% purity.

- Amine Condensation : Reacting the dihalo intermediate with benzylamine or substituted amines in aprotic solvents (e.g., dichloromethane) forms azomethine derivatives. Critical to this step is maintaining pH 10–12 using sodium hydroxide to deprotonate the amine nucleophile.

- Sodium Borohydride Reduction : The imine bond undergoes reduction with NaBH₄ in aqueous-organic biphasic systems. A representative procedure reports stirring at 10–20°C for 12 hours, followed by acid-base extraction to isolate the crude amine.

Table 1: Reductive Amination Optimization Parameters

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis enable direct aryl-amine bond formation. A ppm-level palladium protocol utilizes [t-BuXPhos(Pd-π-cinnamyl)]OTf pre-catalyst for coupling 3,5-dichloroiodobenzene with β-phenylethylamine derivatives:

- Catalytic System Preparation : A stock solution of pre-catalyst (12.5 µmol/mL in THF) is aliquoted to achieve 1000 ppm loading relative to substrate. Tert-butoxide base (1.5 equiv) activates the catalytic cycle.

- Micellar Reaction Conditions : TPGS-750-M surfactant in water enables efficient mass transfer. At 45°C and vigorous stirring (600–800 rpm), aryl halide and amine react within 24 hours.

- Work-Up and Isolation : Ethyl acetate extraction followed by silica gel chromatography affords the free base, which is treated with HCl gas to precipitate the hydrochloride salt.

Key Advantage : This method avoids stoichiometric metal reagents and achieves turnover numbers (TON) >10,000, though substrate scope limitations may apply.

Experimental Optimization and Critical Parameters

Solvent and Temperature Effects

- Reductive Amination : Polar aprotic solvents (DMF, THF) increase imine formation rates but complicate borohydride reductions due to competing side reactions. Patent data favors isobutyl methyl ketone for its biphasic extraction efficiency.

- Cross-Coupling : Aqueous micellar systems (2% TPGS-750-M) enhance catalyst stability and substrate solubility, enabling reactions at 45°C versus traditional 80–100°C protocols.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR : Aromatic protons of the 3,5-dichlorophenyl group resonate as two doublets (δ 7.2–7.4 ppm), while the phenethyl chain’s benzylic protons appear as a multiplet (δ 2.8–3.1 ppm).

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 266.05) aligns with the molecular formula C₁₄H₁₃Cl₂N. Predicted collision cross-section (158.2 Ų) aids HPLC-MS method development.

Purity Assessment

Recrystallization from benzene or isobutyl methyl ketone elevates purity to >98%, as evidenced by single-spot TLC and narrow melting point ranges (120–122.5°C).

常见问题

Advanced Research Question

- Multi-Technique Validation : Compare experimental ¹H NMR shifts with Density Functional Theory (DFT)-predicted chemical shifts (software: Gaussian or ADF). Adjust computational parameters (solvent model, basis set) to align with experimental conditions .

- Dynamic Effects : Account for conformational flexibility (e.g., amine group rotation) in simulations to match observed splitting patterns .

- IR Correlation : Assign carbonyl or amine stretching frequencies (e.g., 1650–1700 cm⁻¹ for C=O) to confirm tautomeric forms or hydrogen bonding .

What safety protocols should be implemented when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles (classified as harmful by inhalation ).

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

How does the electronic environment of the 3,5-dichlorophenyl group influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Electron-Withdrawing Effects : The chlorine atoms induce a strong electron-deficient aromatic ring, directing nucleophilic attacks to the para position relative to the amine group .

- Steric Considerations : Steric hindrance from the dichlorophenyl group may reduce reactivity at adjacent carbons.

- Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., NaCN, NH₃) in DMSO to quantify substitution rates .

What experimental approaches are suitable for studying the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours; monitor degradation via HPLC .

- Oxidative Stress : Use 3% H₂O₂ to identify oxidation products (e.g., N-oxide derivatives) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Long-Term Stability : Store samples at 25°C/60% RH and analyze purity monthly for 12 months .

How can researchers design experiments to investigate the biological activity of this compound against neurotransmitter receptors?

Advanced Research Question

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) in competitive binding studies with rat brain homogenates .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing human serotonin receptors (e.g., 5-HT₂A) .

- Molecular Docking : Model interactions with receptor active sites (software: AutoDock Vina) to predict binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。